4-Methylthiazole-2-carboxylic acid

Description

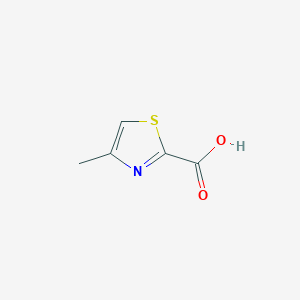

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-2-9-4(6-3)5(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGDWDFLILPTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626266 | |

| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-16-6 | |

| Record name | 4-Methyl-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14542-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,3-thiazole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, and spectral characteristics. Furthermore, it outlines a representative synthetic protocol and discusses the known biological significance of the broader thiazole class of compounds, highlighting potential areas of application for this specific molecule.

Chemical Identification and Properties

This compound is a specialty chemical primarily utilized as a building block in the synthesis of more complex molecules. Its core structure consists of a five-membered thiazole ring, substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 14542-16-6[1][2][3][4] |

| Molecular Formula | C₅H₅NO₂S[2][3][4][5] |

| Molecular Weight | 143.16 g/mol [3][5] |

| IUPAC Name | 4-methyl-1,3-thiazole-2-carboxylic acid[2][6] |

| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N[2] |

| SMILES | CC1=CSC(=N1)C(O)=O |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical Form | Solid, Powder or Crystalline Powder | [2][6] |

| Color | White to off-white to light yellow | [6] |

| Purity | >95% | [7] |

| Boiling Point | 317.1±35.0 °C at 760 mmHg | |

| Density | 1.4±0.1 g/cm³ | |

| Flash Point | 145.6±25.9 °C | |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Spectral Data for Structural Elucidation

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of similar thiazole and carboxylic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (CH₃) protons, typically in the range of δ 2.0-2.5 ppm. The proton on the thiazole ring would likely appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift, generally above δ 10 ppm, although its position can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between δ 160-185 ppm. The carbons of the thiazole ring would appear in the aromatic region, and the methyl carbon would be found in the upfield aliphatic region. For substituted thiazoles, the chemical shifts are influenced by the positions of the substituents. For instance, in some heterocyclically substituted thiazoles, the C2, C4, and C5 carbons of the thiazole ring have been observed at approximately δ 174.3, 164.3, and 107.4 ppm, respectively.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid dimer.[9] A strong and sharp carbonyl (C=O) stretching vibration should appear around 1700-1725 cm⁻¹.[9] Additionally, C-N and C=C stretching vibrations from the thiazole ring are expected in the fingerprint region. For methylthiazoles, characteristic bands related to the ring vibrations are also anticipated.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (143.16). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[10] Fragmentation of the thiazole ring is also possible, which can lead to a complex fragmentation pattern.[11]

Synthesis Protocol

A general and efficient one-pot procedure for the synthesis of related ethyl 2-substituted-4-methylthiazole-5-carboxylates has been reported, which can be adapted for the synthesis of this compound. The Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives.

A plausible synthetic approach for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate, which then reacts with a thioamide (like thiourea) to yield the thiazole ring.

Conceptual Synthetic Workflow:

References

- 1. This compound|CAS 14542-16-6 [benchchem.com]

- 2. 4-Methyl-1,3-thiazole-2-carboxylic acid | 14542-16-6 [sigmaaldrich.com]

- 3. 14542-16-6 | this compound - Moldb [moldb.com]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. article.sapub.org [article.sapub.org]

Molecular structure and weight of 4-Methylthiazole-2-carboxylic acid

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 4-Methylthiazole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data, outlines relevant experimental protocols for related compounds, and discusses the known biological activities of similar molecular structures.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂S | [1] |

| Molecular Weight | 143.16 g/mol | [1] |

| Appearance | Solid | |

| SMILES String | CC1=CSC(C(O)=O)=N1 | |

| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N | |

| CAS Number | 14542-16-6 | [1] |

Molecular Structure

The molecular structure of this compound consists of a five-membered thiazole ring, which is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of Ethyl 4-Methylthiazole-5-carboxylate

A common precursor for thiazole carboxylic acids is the corresponding ethyl ester. A one-pot synthesis for a related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate, has been described and can be adapted. A general procedure for the synthesis of 4-methylthiazole-5-carboxylic acid involves the reaction of ethyl 2-chloroacetoacetate with formamide in the presence of phosphorus pentasulfide.[2]

-

Reaction: In a 10 L glass reactor under a nitrogen atmosphere, 1 mole of phosphorus pentasulfide (P₄S₁₀) is suspended in 6 kg of ethylene glycol dimethyl ether.[2]

-

Addition of Formamide: While stirring, 5 moles of formamide are added dropwise over a period of 2 hours.[2]

-

Addition of Ethyl 2-chloroacetoacetate: Subsequently, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction is allowed to proceed at room temperature for 6 to 8 hours.[2]

-

Workup: After the reaction is complete, the mixture is cooled to 10°C, and the resulting white solid product is collected by filtration. This solid is then dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.[2]

-

Purification: Filtration at 0-5°C yields ethyl 4-methylthiazole-5-carboxylate as a white solid.[2]

Hydrolysis to 4-Methylthiazole-5-carboxylic acid

The ester can then be hydrolyzed to the carboxylic acid using standard procedures, typically by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Spectroscopic Characterization (Expected)

While specific spectroscopic data for this compound is not provided in the search results, the expected spectral characteristics can be inferred based on its structure.

¹H NMR Spectroscopy:

-

Methyl Protons: A singlet corresponding to the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm.

-

Thiazole Proton: A singlet for the proton on the thiazole ring at the 5-position.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm).[3][4]

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon in the range of 165-185 ppm.[3][5]

-

Thiazole Ring Carbons: Signals for the carbons of the thiazole ring.

-

Methyl Carbon: A signal for the methyl group carbon.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band for the carboxylic acid O-H stretch, typically in the region of 3300-2500 cm⁻¹.[3][6]

-

C=O Stretch: A strong, sharp absorption for the carbonyl group (C=O) stretch, expected around 1760-1690 cm⁻¹.[3][6]

-

C-O Stretch: A stretching vibration for the C-O bond.[6]

-

C=N Stretch: A characteristic stretching vibration for the C=N bond within the thiazole ring.[7]

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (143.16 g/mol ).

-

Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[8]

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity and signaling pathway involvement of this compound itself. However, the thiazole nucleus is a common scaffold in medicinal chemistry, and derivatives of related thiazole carboxylic acids have shown a range of biological activities.

-

Antimicrobial and Anticancer Potential: Thiazole derivatives are recognized for their potential as antimicrobial and anticancer agents.[1] Studies on various 2-aminothiazole derivatives have highlighted their broad biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.[9]

-

Metabolic Disorders: Derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been investigated for their therapeutic potential in metabolic disorders. For instance, a novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rat models, suggesting a role in managing metabolic diseases.[1][10]

-

Antitumor Activity: Phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid have been designed and synthesized as potential antitumor drugs, with some compounds showing high antiproliferative potency against human leukemia cells.[11]

Given the biological relevance of the thiazole ring and carboxylic acid functional group, this compound represents a valuable building block for the synthesis of novel bioactive molecules.[1] Further research is warranted to elucidate its specific biological functions and potential therapeutic applications.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a thiazole carboxylic acid, based on the available information for related compounds.

Caption: General workflow for synthesis and characterization.

References

- 1. This compound|CAS 14542-16-6 [benchchem.com]

- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fiveable.me [fiveable.me]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Synthesis Pathways for 4-Methylthiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core synthetic pathways for 4-methylthiazole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document details several viable synthetic routes, including the multi-step synthesis from 2-amino-4-methylthiazole via a Sandmeyer reaction and subsequent nitrile hydrolysis, the carboxylation of a 2-halo-4-methylthiazole intermediate using a Grignard reagent, the direct construction of the thiazole ring via the Hantzsch synthesis, and the oxidation of a 2-hydroxymethyl precursor. Each pathway is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a laboratory setting.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic methods. This guide aims to provide researchers and drug development professionals with a detailed and practical resource for the preparation of this valuable compound.

Synthesis Pathway 1: From 2-Amino-4-methylthiazole

This is a widely utilized and reliable pathway that begins with the readily available starting material, 2-amino-4-methylthiazole. The synthesis involves two key transformations: the conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Step 1: Synthesis of 2-Amino-4-methylthiazole

The initial precursor, 2-amino-4-methylthiazole, is synthesized via the Hantzsch thiazole synthesis by reacting thiourea with chloroacetone.[1][2]

Experimental Protocol:

A suspension of thiourea (76 g, 1 mole) in water (200 cc) is prepared in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[1][2] While stirring, chloroacetone (92.5 g, 1 mole) is added dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[1][2] The resulting yellow solution is refluxed for two hours.[1][2] After cooling, solid sodium hydroxide (200 g) is added with continuous stirring and cooling.[1][2] The upper oily layer containing the product is separated, and the aqueous layer is extracted with ether.[1][2] The combined organic layers are dried over solid sodium hydroxide and filtered.[1][2] The ether is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-amino-4-methylthiazole.[1][2]

Quantitative Data:

| Reactant | Molar Equiv. | Amount | Yield (%) | Melting Point (°C) |

| Thiourea | 1.0 | 76 g | 70-75 | 44-45 |

| Chloroacetone | 1.0 | 92.5 g |

Logical Relationship Diagram:

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Step 2: Sandmeyer Reaction to 2-Cyano-4-methylthiazole

The Sandmeyer reaction provides a method to replace the amino group with a cyano group.[3][4] This involves the formation of a diazonium salt intermediate, which is then reacted with a copper(I) cyanide solution.

Experimental Protocol (General Procedure):

2-Amino-4-methylthiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is heated to facilitate the displacement of the diazonium group. The product, 2-cyano-4-methylthiazole, is then extracted with an organic solvent and purified.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Conditions | Yield (%) |

| 2-Amino-4-methylthiazole | 1.0 | 0-5 °C, then heat | ~60-70 |

| Sodium Nitrite | 1.1 | ||

| Copper(I) Cyanide | 1.2 |

Experimental Workflow Diagram:

Caption: Workflow for the Sandmeyer reaction.

Step 3: Hydrolysis of 2-Cyano-4-methylthiazole

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5]

Experimental Protocol (Acidic Hydrolysis):

2-Cyano-4-methylthiazole is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored until the starting material is consumed. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction.

Quantitative Data (Representative):

| Reactant | Conditions | Yield (%) |

| 2-Cyano-4-methylthiazole | Reflux in aqueous acid | >90 |

Signaling Pathway Diagram:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Synthesis Pathway 2: Via Grignard Reagent

This pathway involves the formation of a Grignard reagent from a 2-halo-4-methylthiazole, followed by its reaction with carbon dioxide.

Step 1: Synthesis of 2-Bromo-4-methylthiazole

The starting material for this route can be prepared from 2-amino-4-methylthiazole via a Sandmeyer-type reaction using a bromide source.[4]

Experimental Protocol (General Procedure):

Similar to the cyanation, 2-amino-4-methylthiazole is converted to its diazonium salt. This is then reacted with a solution of copper(I) bromide in hydrobromic acid. The resulting 2-bromo-4-methylthiazole is isolated and purified.

Quantitative Data (Representative):

| Reactant | Molar Equiv. | Conditions | Yield (%) |

| 2-Amino-4-methylthiazole | 1.0 | 0-5 °C, then heat | ~70-80 |

| Sodium Nitrite | 1.1 | ||

| Copper(I) Bromide | 1.2 |

Step 2: Carboxylation of 2-Bromo-4-methylthiazole

The 2-bromo derivative is converted to a Grignard reagent, which is then carboxylated.[6][7][8]

Experimental Protocol:

Magnesium turnings are activated in dry ether or THF. A solution of 2-bromo-4-methylthiazole in the same solvent is added dropwise to initiate the formation of the Grignard reagent.[6][8] The reaction mixture is then poured over crushed dry ice (solid carbon dioxide).[7] After the dry ice has sublimed, the reaction is quenched with a dilute acid. The product, this compound, is extracted and purified.

Quantitative Data (Representative):

| Reactant | Conditions | Yield (%) |

| 2-Bromo-4-methylthiazole | Anhydrous ether/THF, Dry Ice | ~50-60 |

| Magnesium |

Experimental Workflow Diagram:

Caption: Workflow for Grignard carboxylation.

Synthesis Pathway 3: Hantzsch Thiazole Synthesis

The Hantzsch synthesis can be adapted to directly produce a this compound ester by using a thioamide derivative containing an ester group. The ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocol (General Procedure for Ester Synthesis):

A thioamide bearing an ester group at the carbon destined to be C2 of the thiazole ring is reacted with chloroacetone in a suitable solvent, often ethanol. The mixture is heated to facilitate the cyclization and dehydration, yielding the ethyl 4-methylthiazole-2-carboxylate.[9][10][11]

Quantitative Data (Representative for Ester Synthesis):

| Reactant | Conditions | Yield (%) |

| Thiooxamate Ester | Reflux in Ethanol | Moderate to Good |

| Chloroacetone |

Hydrolysis of the ester to the carboxylic acid would follow a standard procedure as described in section 2.3.

Logical Relationship Diagram:

Caption: Hantzsch synthesis for the ester precursor.

Synthesis Pathway 4: Oxidation of 2-Hydroxymethyl-4-methylthiazole

This pathway involves the preparation of 2-hydroxymethyl-4-methylthiazole, which is then oxidized to the carboxylic acid.

Step 1: Synthesis of 2-Hydroxymethyl-4-methylthiazole

This precursor can be synthesized through various methods, including the reduction of the corresponding ester or aldehyde.

Experimental Protocol (General Procedure via Reduction):

Ethyl 4-methylthiazole-2-carboxylate (synthesized as in Pathway 3) is reduced using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. After the reaction is complete, a careful workup is performed to isolate the 2-hydroxymethyl-4-methylthiazole.

Quantitative Data (Representative):

| Reactant | Reducing Agent | Yield (%) |

| Ethyl 4-methylthiazole-2-carboxylate | LiAlH₄ | Good |

Step 2: Oxidation to the Carboxylic Acid

The primary alcohol is then oxidized to the carboxylic acid.[12][13][14][15][16]

Experimental Protocol:

2-Hydroxymethyl-4-methylthiazole is dissolved in a suitable solvent. A strong oxidizing agent, such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid), is added. The reaction is monitored until completion. The product is then isolated and purified.

Quantitative Data (Representative):

| Reactant | Oxidizing Agent | Yield (%) |

| 2-Hydroxymethyl-4-methylthiazole | KMnO₄ or Jones Reagent | Good |

Experimental Workflow Diagram:

Caption: Workflow for the oxidation pathway.

Conclusion

This guide has outlined four fundamental and practical synthetic pathways to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The detailed protocols and diagrams provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of this important heterocyclic compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sciencemadness Discussion Board - 2-amino-4-methyl-thiazole - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 10. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]

- 11. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2 - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]

- 16. scispace.com [scispace.com]

Spectroscopic data interpretation for 4-Methylthiazole-2-carboxylic acid (NMR, IR, Mass Spec)

This guide provides a detailed analysis of the expected spectroscopic data for 4-Methylthiazole-2-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on a thorough interpretation of predicted data based on the analysis of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular structure elucidation.

Predicted Spectroscopic Data

The structure of this compound contains a thiazole ring, a methyl group, a carboxylic acid, and a single aromatic proton. The predicted spectroscopic data are based on established chemical shift ranges, infrared absorption frequencies, and mass spectrometry fragmentation patterns for these functional groups.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a singlet for the thiazole ring proton, and a broad singlet for the carboxylic acid proton. The aromaticity of the thiazole ring leads to downfield chemical shifts for the ring proton.[1] The acidic proton of the carboxylic acid is typically highly deshielded and its signal can be concentration and solvent-dependent.[2]

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~10.0 - 13.0 | Broad Singlet |

| ~7.5 - 8.0 | Singlet |

| ~2.5 | Singlet |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule, each in a unique chemical environment. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.[2] The carbons of the thiazole ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen and sulfur heteroatoms and the substituents.[3]

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (Carboxylic Acid) |

| ~155 - 165 | C-2 (Thiazole ring) |

| ~145 - 155 | C-4 (Thiazole ring) |

| ~120 - 130 | C-5 (Thiazole ring) |

| ~15 - 20 | -CH₃ |

1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the distinct absorption bands of the carboxylic acid group and the vibrations of the thiazole ring. A very broad O-H stretching band from the carboxylic acid dimer is a hallmark feature, typically spanning from 2500 to 3300 cm⁻¹.[4][5] The C=O stretch will be a strong, sharp peak.[4][6] The thiazole ring will exhibit several characteristic bands for C=N, C-S, and ring stretching vibrations.[7]

| Predicted IR Absorption Data | |

| Frequency (cm⁻¹) | Intensity |

| 2500 - 3300 | Broad, Strong |

| ~3100 | Medium |

| ~2950 | Medium |

| 1680 - 1720 | Strong, Sharp |

| 1500 - 1600 | Medium |

| 1200 - 1300 | Strong |

| ~920 | Broad, Medium |

1.3. Mass Spectrometry (MS)

The molecular weight of this compound (C₅H₅NO₂S) is 143.16 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 143. The fragmentation pattern is expected to be dominated by the loss of the carboxylic acid functional group.

| Predicted Mass Spectrometry Data | |

| m/z | Possible Fragment |

| 143 | [C₅H₅NO₂S]⁺ |

| 126 | [C₅H₄NS]⁺ |

| 98 | [C₄H₄NS]⁺ |

| 97 | [C₄H₃NS]⁺ |

Experimental Protocols

2.1. NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.[8] Ensure the sample is fully dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 8-inch NMR tube. If any solid remains, filter the solution through a small plug of glass wool in the pipette.[8]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nuclei (¹H or ¹³C).

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance signal-to-noise.[9] Key parameters such as acquisition time, relaxation delay, and number of scans are optimized. For quantitative ¹³C NMR, inverse-gated decoupling without the Nuclear Overhauser Effect (nOe) is used.

2.2. Infrared (IR) Spectroscopy

For a solid sample, the thin solid film or KBr pellet method is common:

-

Thin Solid Film Method: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[10]

-

Application: Place a drop of the resulting solution onto a clean, polished salt plate (e.g., NaCl or KBr).[10]

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

Analysis: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.[10] The instrument passes a beam of infrared light through the sample and a detector measures the amount of light absorbed at each frequency.[11]

2.3. Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.

-

Sample Preparation: Prepare a dilute solution of the compound (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.[12]

-

Infusion: The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[12]

-

Ionization: A high voltage is applied to the capillary needle, causing the sample solution to form a fine mist of charged droplets.[13] A drying gas (typically nitrogen) aids in solvent evaporation. As the droplets shrink, the charge density increases until ions are ejected into the gas phase.[14]

-

Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical connections between the different techniques for the structural elucidation of this compound.

Caption: General workflow for spectroscopic data interpretation.

Caption: Logical relationships in spectroscopic analysis.

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. asianpubs.org [asianpubs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. jove.com [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.latech.edu [chem.latech.edu]

- 9. sc.edu [sc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. quora.com [quora.com]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Unfolding Therapeutic Potential of 4-Methylthiazole-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs. Among the vast array of thiazole-containing compounds, derivatives of 4-methylthiazole-2-carboxylic acid have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research into these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear conceptual framework.

Diverse Biological Activities: A Quantitative Perspective

Derivatives of this compound have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and the management of metabolic disorders. The following tables summarize the key quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

The antiproliferative effects of these derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast Cancer) | 3.92 µg/mL | [1][2] |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical Cancer) | 11.4 µg/mL | [1] |

| Thiazole Derivative 5b | MCF-7 (Breast Cancer) | 0.2 ± 0.01 | [3] |

| Thiazole Derivative 5k | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.04 | [3] |

| Thiazole Derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [3] |

| Bis-thiazole Derivative 5c | HeLa (Cervical Cancer) | 0.0006 | [4] |

| Bis-thiazole Derivative 5f | KF-28 (Ovarian Cancer) | 0.006 | [4] |

Enzyme Inhibition

A significant mechanism of action for many this compound derivatives is the inhibition of key enzymes implicated in various diseases.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid (5b ) | Xanthine Oxidase | 0.57 | [5][6] |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid (5c ) | Xanthine Oxidase | 0.91 | [5][6] |

| Thiazole-5-carboxylic acid derivative GK-20 | Xanthine Oxidase | 0.45 | [7] |

| 1-hydroxyl substituted imidazole-5-carboxylic acid 4d | Xanthine Oxidase | 0.003 | [8] |

| 1-hydroxyl substituted imidazole-5-carboxylic acid 4e | Xanthine Oxidase | 0.003 | [8] |

| 1-hydroxyl substituted imidazole-5-carboxylic acid 4f | Xanthine Oxidase | 0.006 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, with their efficacy often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Coumarin derivative 4f | E. coli | < 0.97 | [9] |

| Coumarin derivative 4i | E. coli | < 0.97 | [9] |

| Coumarin derivative 4e | C. parapsilosis | 0.97 | [9] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | Gram-positive bacteria | 1.95–15.62 | [10] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivative 15 | E. coli ATCC 25922 | 125 | [10] |

| 2-aminothiazole-4-carboxylate Schiff base 2a | S. epidermidis (MDR) | 250 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2b | S. epidermidis (MDR) | 250 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2d | S. aureus (MDR) | 250 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2g | S. aureus (MDR) | 250 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2a | P. aeruginosa (MDR) | 375 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2b | P. aeruginosa (MDR) | 375 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2d | E. coli (MDR) | 375 | [11] |

| 2-aminothiazole-4-carboxylate Schiff base 2g | E. coli (MDR) | 375 | [11] |

Key Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, this section provides detailed methodologies for the key experiments cited in the literature.

Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives[6][12]

A common synthetic route to this class of compounds involves a multi-step process:

-

Cyclization: Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is formed through the cyclization of ethylacetoacetate.[6]

-

Amide Formation: The resulting ester is then reacted with a substituted benzoyl chloride in dry pyridine at 0-5°C to form the corresponding benzamide ester.[6]

-

Hydrolysis: The ester is subsequently hydrolyzed using a base, such as potassium carbonate, followed by acidification to yield the final 2-benzamido-4-methylthiazole-5-carboxylic acid derivative.[12]

In Vitro Xanthine Oxidase Inhibition Assay[13][14][15][16][17]

This spectrophotometric assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.

-

Reagent Preparation:

-

Prepare a phosphate buffer (50-100 mM, pH 7.5).

-

Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL in phosphate buffer).

-

Prepare a substrate solution of xanthine (e.g., 150 µM in phosphate buffer).

-

Dissolve test compounds and a positive control (e.g., allopurinol) in DMSO and prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add the phosphate buffer, test compound solution (or vehicle for control), and xanthine oxidase solution.

-

Pre-incubate the plate at 25°C or 37°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the increase in absorbance at 290-295 nm over several minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation (ΔAbs/min).

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

-

Calculate the IC50 value from the dose-response curve.

-

MTT Assay for Anticancer Activity[18][19][20][21][22]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compounds and a positive control and incubate for a specified period (e.g., 24-72 hours).

-

-

MTT Addition:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[23][24][25][26][27]

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation:

-

Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism.

-

-

Inoculation:

-

Inoculate each well with the microbial suspension.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Mechanisms of Action: Signaling Pathways

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design and development. Two key pathways have been implicated in the activity of this compound derivatives: the induction of apoptosis in cancer cells and the inhibition of VEGFR-2 signaling.

Intrinsic Apoptosis Pathway

Several thiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This often occurs through the intrinsic, or mitochondrial, pathway.[3][4][13][14][15] This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16][17][18][19][20] Small molecule inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its downstream signaling and preventing angiogenesis.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential. The data presented in this guide underscore their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. The detailed experimental protocols and visual representations of key mechanisms of action provide a solid foundation for further research in this area.

Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Further elucidation of their molecular targets and signaling pathways will be critical for their clinical development. Moreover, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these derivatives. The continued exploration of this compound derivatives holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 18. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 19. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovering Small Molecule Ligands of Vascular Endothelial Growth Factor That Block VEGF–KDR Binding Using Label-Free Microarray-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 4-Methylthiazole-2-carboxylic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Methylthiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility assessment based on related thiazole derivatives, detailed and adaptable experimental protocols for solubility determination, and the broader context of its application in drug discovery. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and similar compounds in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The thiazole ring is a core structure in a variety of biologically active molecules, and its derivatives have shown promise as anticancer and antidiabetic agents.[1][2][3][4] Understanding the solubility of this compound in various solvents is a critical first step in its synthesis, purification, formulation, and biological screening.

This guide addresses the current gap in specific solubility data for this compound by providing a qualitative analysis and robust experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₂S | [5] |

| Molecular Weight | 143.16 g/mol | [5] |

| Appearance | Solid | [5] |

| SMILES | CC1=CSC(C(O)=O)=N1 | [5] |

| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N | [5] |

Qualitative Solubility Profile

Table 1: Qualitative Solubility of Related Thiazole Derivatives

| Compound | Solvent | Solubility | Source |

| This compound ethyl ester | Water | Insoluble or sparingly soluble | [7] |

| Ethanol | Soluble | [7] | |

| Dichloromethane | Soluble | [7] | |

| 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt | DMSO | Soluble | [8] |

| Thiazole-4-carbonitrile | DMSO | Generally soluble | [6] |

| Acetone | Generally soluble | [6] | |

| Non-polar solvents | Limited solubility | [6] |

Based on this information, it is anticipated that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly in basic conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[9]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established experimental protocols can be adapted for this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.[10]

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.

pH-Dependent Aqueous Solubility

Principle: The solubility of an ionizable compound like a carboxylic acid is highly dependent on the pH of the aqueous medium. This protocol determines solubility across a range of pH values.

Detailed Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2 to pH 10).

-

Solubility Determination: Perform the shake-flask method as described in section 4.1 for each buffer solution.

-

Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: A logical workflow for the discovery of new drugs based on thiazole derivatives.[11][12][13]

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a solid framework for researchers. By understanding the qualitative solubility trends of related compounds and employing the detailed experimental protocols provided, scientists can confidently determine the solubility profile of this important molecule in various solvent systems. This information is paramount for advancing the use of this compound and its derivatives in drug discovery and other areas of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound Ethyl Ester | CAS 29404-29-9 | Properties, Uses, Safety & Supplier – Buy High Purity Chemical in China [chemheterocycles.com]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integrated platform promises to accelerate drug discovery process - News [news.ucsc.edu]

An In-depth Technical Guide to 4-Methylthiazole-2-carboxylic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage recommendations for 4-Methylthiazole-2-carboxylic acid. The information is intended to support laboratory research and drug development activities by consolidating key data on its properties, potential hazards, and best practices for its management.

Chemical and Physical Properties

This compound is a solid, combustible organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NO₂S | |

| Molecular Weight | 143.16 g/mol | |

| Appearance | Solid | |

| SMILES String | CC1=CSC(C(O)=O)=N1 | |

| InChI Key | GNGDWDFLILPTKL-UHFFFAOYSA-N |

Safety and Hazard Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE) and adherence to safety protocols are essential when handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

Data sourced from Sigma-Aldrich Safety Information.

First Aid Measures

| Exposure Route | First Aid Instructions |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| In case of Skin Contact | Wash with plenty of soap and water. |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| If Inhaled | Move person into fresh air. |

Fire-Fighting Measures

While not having a specified flash point, this compound is a combustible solid. In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or foam as extinguishing media.

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling

As a powdered Active Pharmaceutical Ingredient (API), handling of this compound should be conducted in a controlled environment to minimize exposure and cross-contamination.[1][2][3]

-

Engineering Controls : Tasks involving the powder form of this compound should be performed in a chemical fume hood, biological safety cabinet (BSC), or other primary containment engineering control.[1] Advanced systems such as isolators or gloveboxes are recommended for handling highly potent APIs.[2]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Hygiene Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

The storage conditions for this compound should be designed to protect it from chemical degradation and physical damage.[2]

| Storage Parameter | Recommendation |

| Container | Store in a tightly closed, corrosion-resistant container.[2][4] |

| Environment | Keep in a cool, dry, and well-ventilated place. |

| Incompatible Substances | Store separately from strong oxidizing agents, bases, and acids. |

| Labeling | Ensure containers are clearly labeled with the chemical name and hazard information.[4] |

Experimental Protocols

Synthesis of this compound

A detailed, checked procedure for a related compound, 2-amino-4-methylthiazole, involves reacting chloroacetone with thiourea.[5] The synthesis of 4-thiazolecarboxylic acid esters has been achieved by condensing ethyl bromopyruvate with thioformamide.[6] These procedures can serve as a basis for developing a specific synthesis protocol for this compound.

Stability Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for determining the shelf-life and storage conditions of a drug substance. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose. A forced degradation study is performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[7][8][9][10][11]

General Protocol for a Forced Degradation Study:

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[12]

-

Stress Conditions : Expose the stock solution to the following stress conditions:

-

Acid Hydrolysis : Add an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 30 minutes to 7 days), monitoring for degradation.[11][12][13]

-

Base Hydrolysis : Add an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period, monitoring for degradation.[11][12][13]

-

Oxidation : Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep at room temperature for a specified period (e.g., 7 days).[12]

-

Thermal Degradation : Expose the solid powder and the stock solution to dry heat (e.g., 70-80°C) for a specified period.

-

Photostability : Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis :

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products. A C18 column with a mobile phase consisting of a buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.[7][14]

-

-

Data Evaluation :

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the biological targets or signaling pathways directly modulated by this compound.

However, the thiazole ring is a well-established pharmacophore present in numerous biologically active compounds.[15] Derivatives of thiazole carboxylic acids have been investigated for a range of therapeutic applications, including:

-

Anticancer Activity : Various substituted thiazole derivatives have shown potential as anticancer agents, with some acting as inhibitors of enzymes like tubulin polymerization, c-Met kinase, and Mucin 1 (MUC1).[16][17]

-

Enzyme Inhibition : Different thiazole carboxamide derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and monoacylglycerol lipase (MAGL).[18][19][20][21]

-

Anti-inflammatory and Antidiabetic Effects : Certain 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid derivatives have demonstrated anti-inflammatory and anti-diabetic properties in animal models.[22]

Given the absence of specific data for this compound, a logical workflow for its initial biological characterization would involve screening against a panel of common drug targets, particularly kinases and metabolic enzymes, where other thiazole derivatives have shown activity.

Caption: A proposed workflow for the initial biological screening of this compound.

This guide is intended for informational purposes for research and development professionals. All handling, storage, and use of this compound should be performed by trained personnel in accordance with all applicable safety regulations and institutional protocols.

References

- 1. labcompare.com [labcompare.com]

- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 3. ilcdover.com [ilcdover.com]

- 4. making.com [making.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. ijrpp.com [ijrpp.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 4-Methylthiazole-2-carboxylic Acid and Its Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, bestowing upon molecules a unique spatial arrangement and a wide spectrum of pharmacological activities. Among the vast library of thiazole-containing compounds, 4-Methylthiazole-2-carboxylic acid and its derivatives have emerged as a privileged scaffold in the quest for novel therapeutic agents. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its synthesis, chemical properties, and, most importantly, its burgeoning role in the development of anticancer and antimicrobial agents. This document is intended to serve as a valuable resource, summarizing key quantitative data, detailing experimental protocols, and visualizing pertinent biological pathways to aid researchers in this dynamic field.

Chemical Properties and Synthesis

This compound, with the chemical formula C₅H₅NO₂S and a molecular weight of 143.16 g/mol , serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its structural isomer, 4-methylthiazole-5-carboxylic acid, is also a key intermediate in the synthesis of various pharmaceuticals.[1][2]

The primary method for the synthesis of the thiazole ring is the renowned Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[3][4][5] This method is widely employed for the preparation of 2-aminothiazole precursors, which can then be further modified to yield a variety of derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and infectious diseases. The inherent chemical properties of the thiazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles.

Anticancer Activity

A substantial body of research has highlighted the potent anti-proliferative effects of 4-methylthiazole derivatives against a range of human cancer cell lines. These compounds have been shown to induce apoptosis, inhibit key signaling pathways involved in tumor progression, and disrupt microtubule dynamics.

Table 1: Anticancer Activity of 4-Methylthiazole Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | >100 | [6] |

| Derivative 3d of 4-methylthiazole-5-carboxylic acid | MDA-MB-231 (Breast) | 12.5 | [6] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [7] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | [7] |

| 2-[2-[4-Hydroxy-3-phenyl-hydrazinyl]-thiazol-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| 2-[2-[4-Hydroxy-3-phenyl-hydrazinyl]-thiazol-4[5H]-one (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline (4i) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [9] |

| 4-methyl-2-(4-(hexyloxy)phenyl)thiazole-5-carbohydrazide | MCF-7 (Breast) | 1.5 | [10] |

| Thiazolyl pyridine derivative 5 | A549 (Lung) | 0.452 | [11][12] |

| Bis-thiazole derivative 5c | Hela (Cervical) | 0.0006 | [13] |

| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 0.006 | [13] |

Antimicrobial Activity

The thiazole scaffold is also a prominent feature in many antimicrobial agents. Derivatives of 4-methylthiazole have exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.

Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives (MIC Values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazone (15) | Staphylococcus aureus ATCC 25923 | 1.95 - 3.91 | [9] |

| 4-methyl-1,2,3-thiadiazole-5-carbohydrazone (15) | Escherichia coli ATCC 25922 | 125 | [9] |

| 4-methylthiazole-(benz)azole derivative 4f | Escherichia coli ATCC 25922 | < 0.97 | [14] |

| 4-methylthiazole-(benz)azole derivative 4i | Escherichia coli ATCC 25922 | < 0.97 | [14] |

| 2-aminothiazole-4-carboxylate Schiff base 2a | Staphylococcus epidermidis (MDR) | 250 | [15] |

| 2-aminothiazole-4-carboxylate Schiff base 2b | Pseudomonas aeruginosa (MDR) | 375 | [15] |

| 2-aminothiazole-4-carboxylate Schiff base 2d | Staphylococcus aureus (MDR) | 250 | [15] |

| 2-aminothiazole-4-carboxylate Schiff base 2g | Escherichia coli (MDR) | 375 | [15] |

Experimental Protocols

To facilitate the replication and further development of these promising compounds, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives[6]

A common synthetic route to generate derivatives of 4-methylthiazole-5-carboxylic acid involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with various nucleophiles such as amines or alcohols.

Step 1: Synthesis of 4-methylthiazole-5-carbonyl chloride To a solution of 4-methylthiazole-5-carboxylic acid (1 equivalent) in toluene, a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated to 90-95 °C, and thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise. The reaction is stirred at this temperature for 2-3 hours. After completion, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude 4-methylthiazole-5-carbonyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of 4-methylthiazole-5-carboxamides/esters The crude 4-methylthiazole-5-carbonyl chloride is dissolved in toluene. To this solution, the desired amine or alcohol (1 equivalent) and triethylamine (TEA) (1.5 equivalents) are added. The reaction mixture is stirred at 70-75 °C for 4-6 hours. After completion, the reaction mixture is cooled, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Hantzsch Thiazole Synthesis[3][17]

This classical method is used to prepare the 2-aminothiazole core structure.

A mixture of an α-haloketone (e.g., 2-bromoacetophenone, 1 equivalent) and thiourea (1.5 equivalents) in a suitable solvent like ethanol or methanol is heated to reflux for 30 minutes to 3 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the acid formed and precipitate the product. The solid product is collected by filtration, washed with water, and air-dried. Further purification can be achieved by recrystallization.

In Vitro Cytotoxicity (MTT) Assay[7][16][18][19][20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[9][21][22]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The anticancer activity of 4-methylthiazole derivatives is often attributed to their ability to interfere with critical signaling pathways that regulate cell survival, proliferation, and angiogenesis.

Intrinsic Apoptosis Pathway

Several studies have shown that 4-methylthiazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[1][13][16][17][18] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and Bak, the downregulation of the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[10][19][20][21][22] By blocking the ATP-binding site of the receptor, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization.

Conclusion